Structural Distinction from Pakerine: 3-Fluorobenzenesulfonamido vs. 1-Azepanylsulfonyl
The primary structural comparator for CAS 690643‑57‑3 is pakerine (3‑(1‑azepanylsulfonyl)‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)benzamide). While both compounds share an identical benzamide‑benzodioxane scaffold, the sulfonamide substituent differs substantially: pakerine contains a saturated, basic azepanyl ring, whereas the target compound features a 3‑fluorobenzenesulfonamido group [1]. No head‑to‑head biological comparison between these two molecules has been published. In a study of related m‑sulfamoyl‑benzamides, pakerine attenuated photorespiratory stress in Arabidopsis cat2‑2 mutants at concentrations of 10–150 µM [1]. The fluorine substitution in 690643‑57‑3 is predicted to decrease pKa of the sulfonamide NH (from ~10.5 to ~9.0) and increase lipophilicity by approximately 0.5 logP units (calculated via CDK), which may enhance membrane permeability but could also alter target engagement kinetics [2].
| Evidence Dimension | Structural and Predicted Physicochemical Differentiation |
|---|---|
| Target Compound Data | Calculated logP ~3.2; predicted pKa ~9.0 (sulfonamide NH) |
| Comparator Or Baseline | Pakerine: calculated logP ~2.7; predicted pKa ~10.5 |
| Quantified Difference | Δ logP ≈ +0.5; Δ pKa ≈ -1.5 (in silico predictions only) |
| Conditions | In silico predictions using CDK molecular descriptors; no experimental validation available |
Why This Matters
The predicted shift in logP and pKa may confer superior membrane permeability for 690643‑57‑3 relative to pakerine, but definitive claims require empirical validation; this distinction guides selection when a more lipophilic, less basic sulfonamide variant is desired for cellular assays.
- [1] Van der Meer, M., et al. (2020). Chemical Genetics Approach Identifies Abnormal Inflorescence Meristem 1 as a Putative Target of a Novel Sulfonamide That Protects Catalase2-Deficient Arabidopsis against Photorespiratory Stress. Plant Physiology, 183(2): 617-632. View Source
- [2] Calculated logP and pKa values derived from CDK (Chemistry Development Kit) via the online property calculator at chemicalize.com. No direct experimental determination available for CAS 690643-57-3. View Source
